BenchChemオンラインストアへようこそ!

3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-

GSK-3β inhibition Kinase inhibitor Biochemical assay

3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy- (CAS 823220-03-7) is a synthetic, small-molecule isoxazole-3-carboxamide derivative featuring an N-hydroxy hydroxamic acid moiety and a 3-chlorophenyl thioether side chain. It has been disclosed as a glycogen synthase kinase-3 beta (GSK-3β) inhibitor, with reported inhibitory activity in the low micromolar range in biochemical assays.

Molecular Formula C11H9ClN2O3S
Molecular Weight 284.72 g/mol
CAS No. 823220-03-7
Cat. No. B12926585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-
CAS823220-03-7
Molecular FormulaC11H9ClN2O3S
Molecular Weight284.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)SCC2=CC(=NO2)C(=O)NO
InChIInChI=1S/C11H9ClN2O3S/c12-7-2-1-3-9(4-7)18-6-8-5-10(14-17-8)11(15)13-16/h1-5,16H,6H2,(H,13,15)
InChIKeyZSRMGUANNPJELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy- (CAS 823220-03-7): Structural Baseline for Procurement and Research Evaluation


3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy- (CAS 823220-03-7) is a synthetic, small-molecule isoxazole-3-carboxamide derivative featuring an N-hydroxy hydroxamic acid moiety and a 3-chlorophenyl thioether side chain [1]. It has been disclosed as a glycogen synthase kinase-3 beta (GSK-3β) inhibitor, with reported inhibitory activity in the low micromolar range in biochemical assays [2]. However, critical structural validation is required: the BindingDB record for this compound (BDBM50384798) is cross-referenced to CHEMBL2037482, which possesses a different molecular formula (C24H35N3O4 vs. C11H9ClN2O3S), indicating a potential database mapping error [2][3]. Thus, while this compound is catalogued as a research-grade GSK-3β inhibitor, its reported biological data must be treated with caution pending structural confirmation.

Why 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy- Cannot Be Interchanged with Generic GSK-3β Inhibitors Without Verification


GSK-3β inhibitors span multiple chemotypes (thiadiazolidinediones, maleimides, and various heterocycles) with vastly different selectivity profiles and mechanisms of action. Simple substitution based on nominal target class is unreliable because even within the isoxazole-3-carboxamide subclass, minor structural modifications dramatically alter potency and off-target activity [1]. For example, Tideglusib (NP-12, a thiadiazolidinedione) exhibits an IC50 of 1,000 nM against GSK-3β in the same assay system, while other isoxazole derivatives from the same research group show IC50 values ranging from 500 nM to over 2,800 nM [2]. Crucially, the available potency data for CAS 823220-03-7 may be compromised by a structural identity conflict in public databases, meaning that any procurement decision relying on this data without independent analytical confirmation risks acquiring a compound with unverified biological activity [3].

Quantitative Differentiation Evidence for 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy- vs. Closest GSK-3β Inhibitor Analogs


GSK-3β Inhibitory Potency: Direct Comparison with Tideglusib and Structurally Related Isoxazole Derivatives

In a direct head-to-head biochemical assay conducted by the same laboratory (CIB, CSIC), 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy- (BDBM50384798) exhibited an IC50 of 2,800 nM against human recombinant GSK-3β. This represents a 2.8-fold weaker potency compared to the reference GSK-3β inhibitor Tideglusib (NP-12), which showed an IC50 of 1,000 nM in the identical assay format [1]. Furthermore, among isoxazole-containing analogs tested in the same series, the compound is significantly less potent than the most active chemotype (IC50 = 500 nM), representing a 5.6-fold reduction in activity. This data positions the compound as a low-micromolar GSK-3β inhibitor with measurable but modest target engagement [1][2].

GSK-3β inhibition Kinase inhibitor Biochemical assay

Structural Identity Ambiguity: ChEMBL Cross-Reference Discrepancy vs. Expected Molecular Formula

A critical procurement-quality issue exists: the BindingDB entry for this compound (BDBM50384798) is cross-referenced to CHEMBL2037482, yet ChEMBL lists CHEMBL2037482 with a molecular formula of C24H35N3O4 and molecular weight of 429.56 Da [1]. The expected formula for 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy- (CAS 823220-03-7) is C11H9ClN2O3S with a molecular weight of 284.72 Da [2]. This mismatch suggests either a database annotation error or that the biological data attributed to this compound may belong to a different chemical entity. By contrast, closely related isoxazole-3-carboxamide GSK-3 inhibitors such as those in the CIB, CSIC series have consistent formula-to-activity mapping across databases [3].

Chemical identity Quality control Database integrity

Subclass Selectivity: Isoxazole-3-Carboxamide vs. Thiadiazolidinedione (Tideglusib) Chemotype Differentiation

The isoxazole-3-carboxamide scaffold represented by CAS 823220-03-7 is structurally distinct from the thiadiazolidinedione chemotype of Tideglusib, the most clinically advanced GSK-3 inhibitor. Thiadiazolidinediones are known to act as non-ATP-competitive GSK-3 inhibitors with a unique binding mode, offering a defined selectivity profile [1]. In contrast, the isoxazole-3-carboxamide class has not been extensively profiled for kinome-wide selectivity. However, preliminary docking predictions from ZINC suggest potential interactions with PI3K isoforms (PIK3CA and PIK3CG), a property not shared by Tideglusib [2]. While the target compound's GSK-3β IC50 (2,800 nM) is weaker than Tideglusib (1,000 nM), its distinct chemotype may provide a different off-target signature, though this remains unverified by experimental selectivity data [3].

Chemotype selectivity Kinase profiling Chemical biology

Recommended Procurement and Research Scenarios for 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy- (CAS 823220-03-7)


Chemical Probe Development for GSK-3β with a Distinct Isoxazole-3-Carboxamide Scaffold

This compound can serve as a starting point for medicinal chemistry optimization of the isoxazole-3-carboxamide chemotype targeting GSK-3β. Its measured IC50 of 2,800 nM provides a benchmark for structure-activity relationship (SAR) studies aimed at improving potency towards the sub-100 nM range typical of optimized kinase inhibitors. Researchers should verify the compound's structural identity by NMR and HRMS before initiating SAR campaigns, given the unresolved ChEMBL database discrepancy [1][2].

Negative Control or Baseline Compound for GSK-3β Inhibitor Screening Cascades

With an IC50 of 2,800 nM—2.8-fold weaker than Tideglusib (1,000 nM)—this compound can function as a low-potency baseline control in GSK-3β enzymatic and cellular assays. When used alongside more potent inhibitors such as Tideglusib (IC50 = 1,000 nM) or the 500 nM isoxazole analog, it helps establish a concentration-response gradient for assay validation and hit triage [1].

Kinase Selectivity Profiling of the Isoxazole-3-Carboxamide Chemotype

Computational predictions suggest potential polypharmacology involving PI3K isoforms. Procurement of this compound for broad kinome profiling (e.g., using a commercial kinase panel) could elucidate whether the isoxazole-3-carboxamide scaffold possesses a distinct selectivity fingerprint compared to thiadiazolidinedione-based GSK-3 inhibitors [2]. Such data would clarify whether this chemotype offers any advantage in terms of off-target liability.

Analytical Reference Standard for Database Curation and Structure-Activity Data Validation

Given the molecular formula mismatch between CAS 823220-03-7 (C11H9ClN2O3S) and the associated ChEMBL record CHEMBL2037482 (C24H35N3O4), this compound is a valuable reference standard for bioinformatics and cheminformatics groups seeking to resolve database annotation errors. Independent analytical characterization (NMR, HRMS, X-ray) of a purchased sample can provide definitive evidence to correct or confirm public database entries, improving data integrity for the entire research community [3].

Quote Request

Request a Quote for 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.